molecular formula C30H14Cl4 B15250358 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene CAS No. 80034-20-4

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene

Cat. No.: B15250358
CAS No.: 80034-20-4
M. Wt: 516.2 g/mol
InChI Key: PMDVWDPURBUWFA-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with a complex structure that includes multiple chlorine atoms and phenylethynyl groups attached to an anthracene core. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 1,4,6,7-tetrachloro-9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, each with distinct photophysical properties .

Mechanism of Action

The mechanism by which 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The energy of the first singlet excited state is twice that of the first triplet state, making it unique for applications involving triplet-triplet annihilation and singlet fission .

Biological Activity

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene (TClBPEA) is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a compound known for its strong fluorescent properties and applications in organic electronics and photonics. The introduction of chlorine atoms enhances its biological activity and photophysical properties. This article reviews the biological activity of TClBPEA, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.

  • Chemical Formula : C30H14Cl4
  • Molecular Weight : 569.14 g/mol
  • Appearance : Dark crystalline solid
  • Solubility : Soluble in organic solvents; limited solubility in water.

Mechanisms of Biological Activity

TClBPEA exhibits several biological activities attributed to its structural characteristics:

  • Fluorescent Properties : The compound's strong fluorescence makes it a useful probe in biological imaging and diagnostics. Its ability to emit light upon excitation allows for tracking cellular processes in real-time.
  • Reactive Oxygen Species (ROS) Generation : TClBPEA has been shown to generate ROS under certain conditions. This property can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells when used at appropriate concentrations .
  • Photostability : Studies indicate that TClBPEA maintains its fluorescence under prolonged light exposure, making it suitable for long-term imaging applications without significant photobleaching .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of TClBPEA on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 5 µM
    • MCF-7: 10 µM
    • A549: 15 µM

The compound demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, suggesting potential as an anticancer agent .

Study 2: Imaging Applications

In another study, TClBPEA was utilized as a fluorescent probe in live-cell imaging:

  • Methodology : Cells were treated with TClBPEA and analyzed using fluorescence microscopy.
  • Findings : The compound effectively labeled mitochondria, allowing visualization of mitochondrial dynamics during cellular respiration processes.

This application highlights the compound's utility in studying cellular metabolism and mitochondrial function .

Safety Profile

The safety profile of TClBPEA has been assessed through various toxicity studies:

  • Acute Toxicity : No significant acute toxic effects were observed in animal models at low doses.
  • Chronic Exposure : Long-term exposure studies are required to fully understand the chronic effects and potential carcinogenicity.

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Application AreaPhotostabilityFluorescence Intensity
TClBPEA5-15Anticancer agentHighStrong
BPEA10-20Organic electronicsModerateVery Strong
1-Chloro-BPEA15Fluorescent dyeLowModerate

Properties

CAS No.

80034-20-4

Molecular Formula

C30H14Cl4

Molecular Weight

516.2 g/mol

IUPAC Name

1,4,6,7-tetrachloro-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C30H14Cl4/c31-25-15-16-26(32)30-22(14-12-20-9-5-2-6-10-20)24-18-28(34)27(33)17-23(24)21(29(25)30)13-11-19-7-3-1-4-8-19/h1-10,15-18H

InChI Key

PMDVWDPURBUWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=C(C(=CC3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl)Cl

Origin of Product

United States

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